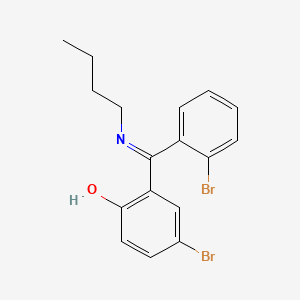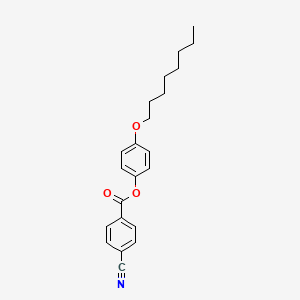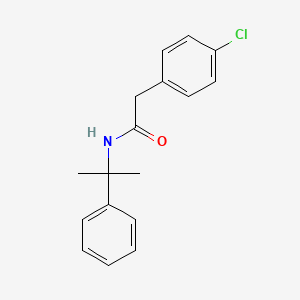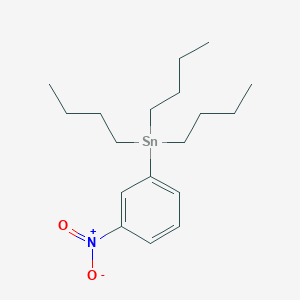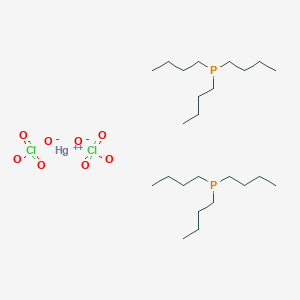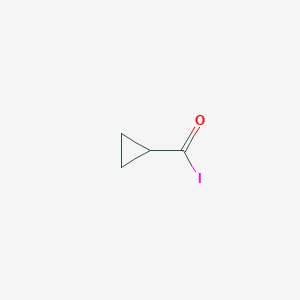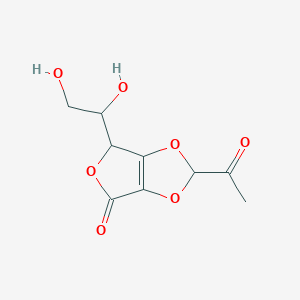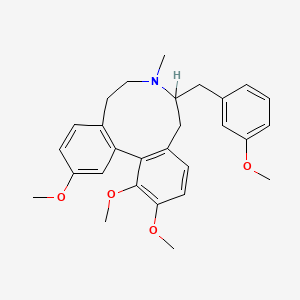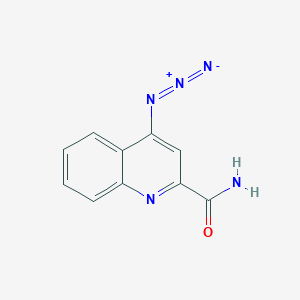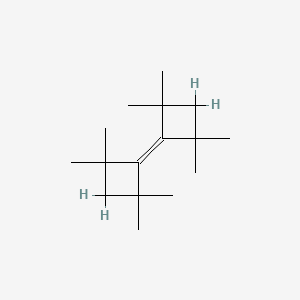
2,2,2',2',4,4,4',4'-Octamethyl-1,1'-bi(cyclobutylidene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) is a complex organic compound characterized by its unique structure, which includes multiple methyl groups attached to a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) typically involves the reaction of cyclobutylidene derivatives with methylating agents under controlled conditions. One common method includes the use of strong bases and methyl iodide to introduce the methyl groups onto the cyclobutylidene framework. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully saturated hydrocarbons.
Applications De Recherche Scientifique
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) exerts its effects involves interactions with various molecular targets. The compound’s multiple methyl groups can engage in hydrophobic interactions, while its bicyclic structure allows for unique spatial arrangements that can influence its reactivity and binding properties. These interactions can affect pathways involved in organic synthesis and material formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,4,4’-Tetramethyl-1,1’-bi(cyclobutylidene)
- 2,2’,4,4’,6,6’-Hexamethyl-1,1’-bi(cyclobutylidene)
Uniqueness
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) is unique due to the high degree of methylation, which imparts distinct chemical and physical properties. This high methylation can enhance the compound’s stability and reactivity, making it particularly useful in various applications compared to its less methylated counterparts.
Propriétés
Numéro CAS |
75993-80-5 |
|---|---|
Formule moléculaire |
C16H28 |
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2-(2,2,4,4-tetramethylcyclobutylidene)cyclobutane |
InChI |
InChI=1S/C16H28/c1-13(2)9-14(3,4)11(13)12-15(5,6)10-16(12,7)8/h9-10H2,1-8H3 |
Clé InChI |
ZMGORJBLNDSVBG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1=C2C(CC2(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


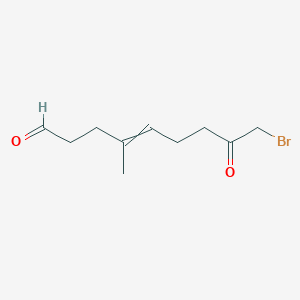
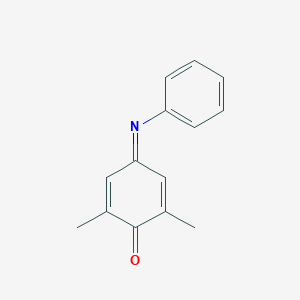
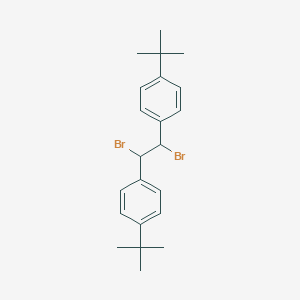
![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
